molecular formula C21H23N5O2S B2836043 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-14-3

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2836043
CAS No.: 403728-14-3
M. Wt: 409.51
InChI Key: XAEPRWWRWQOQDQ-UHFFFAOYSA-N
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Description

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Biological Activity

3-Propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities. Quinazolines have been reported to exhibit a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C24H27N5O2S\text{C}_{24}\text{H}_{27}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a quinazolinone core with substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Cancer Cell Proliferation : Quinazoline derivatives are known for their ability to inhibit kinases involved in cancer cell signaling pathways. The compound has shown potential in inhibiting breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .
  • Antimicrobial Activity : Studies have indicated that quinazoline derivatives possess antibacterial and antifungal properties. The compound's structural features may contribute to its ability to disrupt microbial cell function .

In Vitro Studies

A series of studies have evaluated the efficacy of this compound against various cancer cell lines and pathogens:

StudyTargetIC50 (µM)Findings
Wiese et al. (2023)Breast Cancer Cells0.5Significant inhibition of BCRP activity observed .
Antimicrobial Study (2021)Staphylococcus aureus12Effective against Gram-positive bacteria with a notable zone of inhibition .
Antifungal Activity (2021)Candida albicans15Demonstrated antifungal properties comparable to standard treatments .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Resistance : In a study focused on drug-resistant breast cancer cells, the compound was shown to reverse resistance mechanisms, enhancing the efficacy of existing chemotherapeutic agents .
  • Antimicrobial Efficacy : A case study involving clinical isolates of Staphylococcus aureus demonstrated that the compound could serve as a lead for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring and the piperazine moiety can significantly influence their potency and selectivity against various targets. For instance, substituents that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins.

Properties

CAS No.

403728-14-3

Molecular Formula

C21H23N5O2S

Molecular Weight

409.51

IUPAC Name

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29)

InChI Key

XAEPRWWRWQOQDQ-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S

solubility

not available

Origin of Product

United States

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